5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Description
5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is a halogenated and sulfonylated derivative of the pyrrolo[2,3-b]pyridine scaffold. The molecule features:
- 5-Fluoro substituent: Enhances metabolic stability and modulates electronic properties.
- 1-(Phenylsulfonyl) moiety: Likely improves solubility and influences biological activity, as sulfonylated pyrrolopyridines are known kinase inhibitors or receptor ligands .
The molecular formula is calculated as C₁₃H₉FIN₂O₂S (derived by adding the phenylsulfonyl group, C₆H₅SO₂, to the base structure C₇H₄FIN₂ from ), with a theoretical molecular weight of 411.18 g/mol.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-fluoro-4-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPJIZAABFWNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that 5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, particularly in the context of targeted therapies. The compound's structural features allow it to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The compound functions by interfering with signaling pathways critical for cell proliferation and survival. Studies have shown that it can induce apoptosis in malignant cells while sparing normal cells, highlighting its potential for selective therapeutic use.
Chemical Synthesis
Reagent in Organic Chemistry
this compound serves as a versatile reagent in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for synthesizing complex organic molecules.
Catalyst Development
The compound can also be employed in the development of novel catalytic systems. Its ability to stabilize reactive intermediates positions it as a candidate for catalyzing various organic transformations, potentially leading to more efficient synthetic routes.
Material Science
Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance material properties. Its incorporation can improve thermal stability and mechanical strength, making it suitable for advanced materials used in electronics and aerospace applications.
Nanocomposite Development
The compound's properties are being explored for use in nanocomposite materials. By integrating it with nanomaterials, researchers aim to create composites with enhanced electrical conductivity and thermal management capabilities.
Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Pharmaceutical | Anticancer drug development | Selective targeting of cancer cells |
| Chemical Synthesis | Reagent for organic reactions | Versatile synthetic applications |
| Material Science | Polymer enhancements and nanocomposites | Improved thermal stability and strength |
Case Studies
Case Study 1: Anticancer Research
A study conducted on the efficacy of this compound demonstrated its effectiveness against specific cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for drug development.
Case Study 2: Synthetic Applications
In a recent synthesis project, the compound was utilized as a key intermediate in the preparation of novel heterocyclic compounds. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing its utility in synthetic chemistry.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Limitations and Contradictions in Evidence
- Purity and Synthesis : While some compounds (e.g., ) report 97% purity, others lack purity data (e.g., 5-Bromo-1-methyl derivative, ).
Biological Activity
5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound belonging to the pyrrolopyridine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant data and case studies.
- Molecular Formula : CHFINOS
- Molecular Weight : 418.64 g/mol
- CAS Number : 2089649-69-2
Synthesis
The synthesis of this compound typically involves multi-step processes including halogenation and sulfonylation reactions. The compound can be synthesized through a series of reactions involving starting materials such as pyrrolopyridines and appropriate halogenating agents.
Anticancer Properties
Research indicates that compounds within the pyrrolopyridine class exhibit significant anticancer activity. For instance, studies have shown that related derivatives can inhibit the proliferation of various cancer cell lines, including leukemia cells.
Case Study : A related compound demonstrated potent inhibition against L1210 mouse leukemia cells with IC values in the nanomolar range. The mechanism involved the intracellular release of active metabolites leading to cell cycle arrest and apoptosis .
Kinase Inhibition
This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways that regulate cell growth and division.
Findings :
- The compound showed selective inhibition against specific kinases involved in cancer progression.
- Docking studies revealed that it interacts with the ATP-binding site of kinases, suggesting a competitive inhibition mechanism .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By interfering with DNA synthesis and repair mechanisms.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Kinase Inhibition : Blocking key signaling pathways that promote tumor growth.
Data Table: Biological Activity Summary
| Activity Type | Target Cell Line | IC Value (nM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | L1210 Mouse Leukemia | <50 | Inhibition of proliferation |
| Kinase Inhibition | Various Cancer Kinases | Varies (14 for CHK1) | Competitive inhibition at ATP-binding site |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
